molecular formula C21H30ClNO5 B15060124 tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

Cat. No.: B15060124
M. Wt: 411.9 g/mol
InChI Key: LCEBXWZIFJGFHT-CVMIBEPCSA-N
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Description

®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and an ethoxy-oxoethoxy moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction using a chlorophenyl halide.

    Attachment of the Ethoxy-Oxoethoxy Moiety: This step involves esterification or etherification reactions to introduce the ethoxy-oxoethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in drug discovery and development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-4-chlorobutyrophenone
  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

Uniqueness

®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, chlorophenyl group, and ethoxy-oxoethoxy moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H30ClNO5

Molecular Weight

411.9 g/mol

IUPAC Name

tert-butyl 3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H30ClNO5/c1-5-26-18(24)14-27-19(15-8-6-10-17(22)12-15)16-9-7-11-23(13-16)20(25)28-21(2,3)4/h6,8,10,12,16,19H,5,7,9,11,13-14H2,1-4H3/t16?,19-/m0/s1

InChI Key

LCEBXWZIFJGFHT-CVMIBEPCSA-N

Isomeric SMILES

CCOC(=O)CO[C@H](C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC(=O)COC(C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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